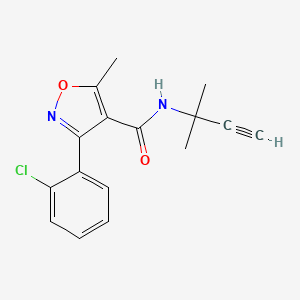
3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15ClN2O2 and its molecular weight is 302.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and methylbutynyl groups. The general synthetic route can be outlined as follows:
- Formation of the Oxazole Ring : The initial step involves the condensation of appropriate precursors to form the oxazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce the 2-chlorophenyl and 5-methyl groups, often using electrophilic aromatic substitution techniques.
- Final Modifications : The final steps involve functionalizing the nitrogen atom to achieve the carboxamide group.
Anticancer Properties
Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer activity . For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including:
- Breast Cancer Cells : MCF-7 and MDA-MB-231
- Lung Cancer Cells : A549
- Colorectal Cancer Cells : HCT-116
In a comparative study, it was found that compounds with electron-withdrawing groups like chlorine on the phenyl ring enhance cytotoxicity due to increased electron deficiency, which facilitates interaction with cellular targets .
Antimicrobial Activity
The antimicrobial efficacy of related oxazole derivatives has been evaluated against various bacterial strains. In particular:
- Gram-positive Bacteria : Bacillus subtilis
- Gram-negative Bacteria : Escherichia coli
The minimum inhibitory concentrations (MICs) for these derivatives were determined, revealing that some compounds exhibited potent antimicrobial effects while others showed limited activity .
Case Studies
-
Cytotoxicity Assays :
- A study demonstrated that 3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide significantly inhibited cell proliferation in MCF-7 cells with an IC50 value in the micromolar range. This suggests a promising potential for further development as an anticancer agent.
- Molecular Docking Studies :
Data Table
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-5-16(3,4)18-15(20)13-10(2)21-19-14(13)11-8-6-7-9-12(11)17/h1,6-9H,2-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYQXFVENFDEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














